2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride
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Overview
Description
2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride typically involves the reaction of 3-aminobutylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and oxo groups can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminopropylamino)-2-oxoacetic acid;hydrochloride
- 2-(3-Aminobutylamino)-2-oxopropanoic acid;hydrochloride
- 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrobromide
Uniqueness
2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
2-(3-aminobutylamino)-2-oxoacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(7)2-3-8-5(9)6(10)11;/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZPHEBRASWEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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